Vicryl

描述

Vicryl (polyglactin 910) is an absorbable, synthetic, usually braided suture, manufactured by Ethicon Inc., a subsidiary of Johnson and Johnson . It is indicated for soft tissue approximation and ligation . The suture holds its tensile strength for approximately two to three weeks in tissue and is completely absorbed by acid hydrolysis within 8-10 weeks .

Synthesis Analysis

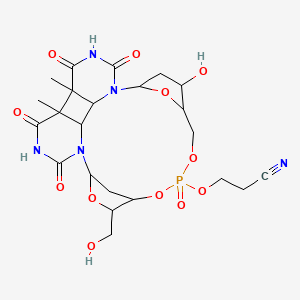

Researchers at Ethicon modified the existing PGA synthesis and, by adding lactic acid, easily obtained PLGA. Vicryl®, a bioresorbable suture based on PLGA, was launched on the market by Ethicon in 1974 .Molecular Structure Analysis

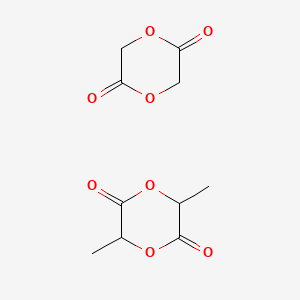

Vicryl is a copolymer of lactide (a cyclic diester of lactic acid) and glycolide (a cyclic diester of glycolic acid) . In practice, Vicryl comes braided, dyed or undyed .Chemical Reactions Analysis

Vicryl and other polyglycolic-acid sutures may also be treated for more rapid breakdown (“Vicryl Rapide”) in rapidly healing tissues such as mucous membrane or impregnated with triclosan (“Vicryl Plus Antibacterial”) to provide antimicrobial protection of the suture line .Physical And Chemical Properties Analysis

Vicryl is a smooth, synthetic, absorbable suture that passes through tissue readily with minimal drag, and facilitates ease of handling, smooth tie down, and unsurpassed knot security . It is available in two colors: dyed (purple) and undyed (white) .科学研究应用

Craniotomy Surgery

Vicryl Plus: , an absorbable antibacterial suture, has been shown to reduce wound-related complications in craniotomy surgery. Its properties such as absorbability, non-irritation to tissues, and antibacterial characteristics promote wound healing and do not require suture removal, which can be painful .

Abdominal and Orthopedic Surgery

Studies have indicated that Vicryl Plus sutures can decrease the incidence of adverse reactions related to wounds in abdominal and orthopedic surgeries. This is particularly beneficial in surgeries with high infection risks and where wound healing is critical .

Antibiotic-Free Antibacterial Surgical Sutures

Vicryl sutures have been coated with bioactive glass containing composite coatings to provide an antibiotic-free antibacterial function. These coatings release ions that have an antibacterial effect against both Gram-positive and Gram-negative bacteria, highlighting their potential in reducing post-surgical infections .

Bioactive Glass Containing Composite Coatings

The development of bioactive glass containing composite coatings for Vicryl sutures represents a significant advancement. These coatings are designed to form hydroxyl-carbonate-apatite on their surfaces after immersion in body fluids, which is indicative of their bioactivity and ability to integrate with biological tissues .

Guided Tissue Regeneration (GTR) and Guided Bone Regeneration (GBR)

Vicryl is used in GTR and GBR applications due to its polymeric nature. It acts as a barrier material, working on the principle of epithelial cell exclusion to allow periodontal ligament and alveolar bone cells to repopulate the defect before the normally faster epithelial cells .

Suture Material for Routine Medical Procedures

Vicryl is widely used in routine medical procedures such as skin laceration closure and organ transplantation. Its popularity is due to its good mechanical properties, high reproducibility, and minimal tissue reaction, making it a reliable choice for surgeons .

作用机制

Target of Action

Vicryl, also known as polyglactin 910, is a synthetic, absorbable, usually braided suture . It is primarily used for soft tissue approximation and ligation . The primary targets of Vicryl are the tissues that need to be approximated or ligated during surgical procedures .

Mode of Action

Vicryl sutures interact with their targets (tissues) by providing mechanical support and holding the tissue edges together to promote healing . The suture maintains its tensile strength for approximately two to three weeks in tissue . It is completely absorbed by acid hydrolysis within 8-10 weeks .

Biochemical Pathways

It is known that vicryl is absorbed in the body through acid hydrolysis . This process involves the breaking down of the suture material by the action of water and body’s natural acids, leading to the eventual absorption and disappearance of the suture over time .

Pharmacokinetics

The pharmacokinetics of Vicryl involve its absorption, distribution, metabolism, and excretion (ADME). After being placed in tissue, Vicryl retains significant tensile strength for about two to three weeks . It is then gradually absorbed by the body through acid hydrolysis over a period of 8-10 weeks

Result of Action

The primary result of Vicryl’s action is the successful approximation and ligation of tissues during surgical procedures . By holding the tissue edges together, Vicryl sutures facilitate the natural healing process of the body. Over time, as the tissue heals, the suture is absorbed by the body, eliminating the need for suture removal .

Action Environment

The action, efficacy, and stability of Vicryl can be influenced by various environmental factors. For instance, Vicryl is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound . This can lead to high reactivity to the contaminants, poor wound healing, and eventually infection . Therefore, the environment in which Vicryl is used plays a crucial role in its effectiveness and safety.

安全和危害

While Vicryl is generally safe, its use is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound. This may lead to high reactivity to the contaminants, poor wound healing, and eventually infection .

属性

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKNASZPVZHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-50-7, 107131-72-6 | |

| Record name | Poly-(DL)-lactide-co-glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910517 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107760-14-5 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

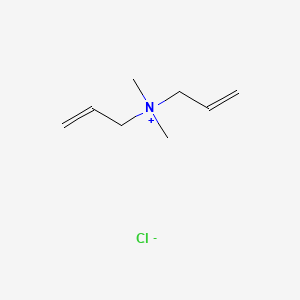

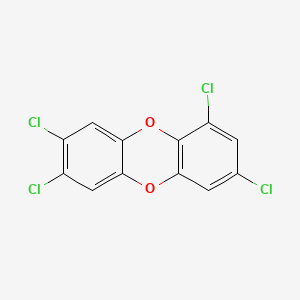

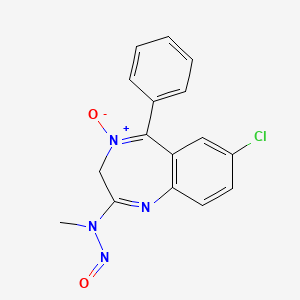

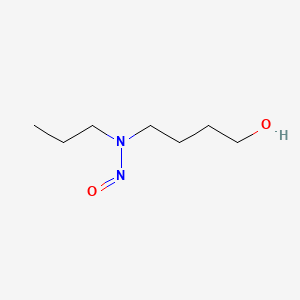

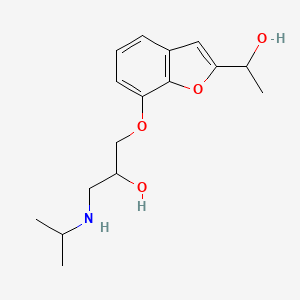

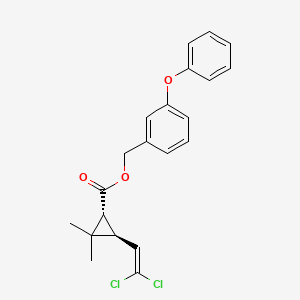

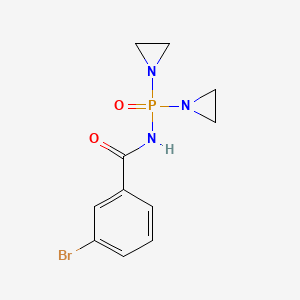

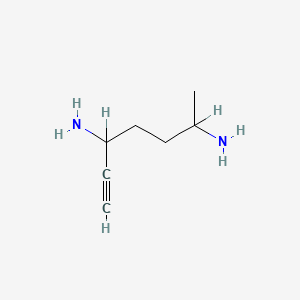

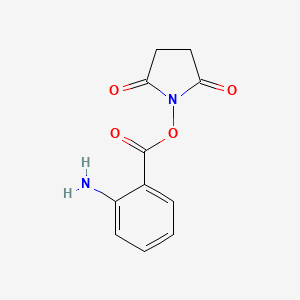

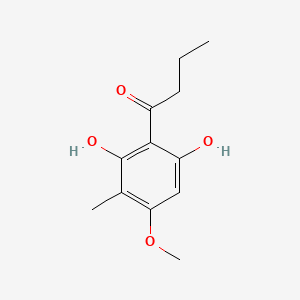

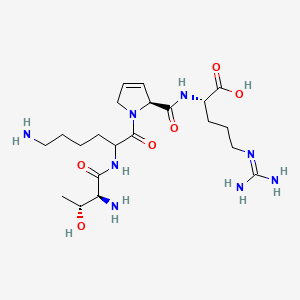

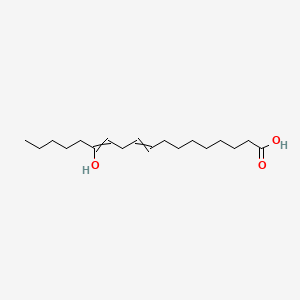

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。